2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one
Description
Chemical Classification and Nomenclature
2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one belongs to the chemical class of alpha-chloroketones, which are organic compounds containing a chlorine atom attached to the alpha carbon atom relative to the carbonyl group. The compound is officially registered under the Chemical Abstracts Service number 2091118-26-0 and possesses the molecular formula C9H14ClF2NO with a molecular weight of 225.66 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the position of each functional group within the molecular structure.
The compound's classification extends beyond simple alpha-chloroketones to encompass multiple structural categories. It represents a member of the difluoropiperidine family, compounds that contain geminal difluoro substitution on the piperidine ring system. This dual classification reflects the compound's complex structural nature, combining elements of halogenated ketones with fluorinated heterocycles. The structural descriptor "4,4-difluoropiperidin-1-yl" specifically denotes the presence of two fluorine atoms bonded to the fourth carbon of the piperidine ring, while the "2-chloro" designation indicates chlorine substitution at the second carbon of the butanone chain.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C9H14ClF2NO |
| Molecular Weight | 225.66 g/mol |
| Chemical Abstracts Service Number | 2091118-26-0 |
| Structural Motif Data Source Study Simplified Molecular Input Line Entry System | CCC(Cl)C(N1CCC(F)(F)CC1)=O |
| Chemical Classification | Alpha-chloroketone, Difluoropiperidine derivative |
Historical Context and Discovery
The development of this compound emerged from broader research into difluoromethylene-containing compounds, which gained prominence in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The geminal difluoro motif found in this compound represents part of a significant trend in medicinal chemistry, where such structural elements have been demonstrated to impart profound pharmacokinetic and physicochemical effects. Research into compounds featuring difluoropiperidine scaffolds has shown that these structures can modulate lipophilicity, metabolic stability, and the dissociation constant of adjacent functional groups.
The specific synthetic pathway leading to this compound reflects advances in organofluorine chemistry, particularly methods for introducing geminal difluoro groups into heterocyclic systems. Recent developments in fluorodecarboxylation chemistry have provided new synthetic routes to difluoromethylene-containing molecules, including difluoropiperidine derivatives. These methodological advances have enabled the preparation of complex fluorinated compounds under no-carrier-added conditions, expanding the available chemical space for pharmaceutical research.
The compound's emergence in the chemical literature coincides with increased interest in P2X7 receptor antagonists, where structurally related compounds containing 4,4-difluoropiperidin motifs have shown biological activity. This research context has driven the synthesis and characterization of various difluoropiperidine-containing compounds, including this compound. The historical development of this compound thus represents the convergence of synthetic methodology advances and pharmaceutical target identification, illustrating the iterative relationship between chemical synthesis and biological application.
Structural Significance in Organic Chemistry
The structural architecture of this compound exemplifies several important principles in contemporary organic chemistry design. The geminal difluoro substitution pattern on the piperidine ring represents a particularly significant structural feature, as such arrangements are known to function as effective bioisosteres for various functional groups including carbonyl, sulfonyl, and oxygen atoms. This bioisosteric relationship allows the compound to potentially mimic the binding characteristics of other molecular entities while providing enhanced chemical stability and altered pharmacological properties.
The alpha-chloroketone functionality present in the compound serves multiple roles in organic synthesis and medicinal chemistry. Alpha-chloroketones are recognized as versatile synthetic intermediates, capable of participating in nucleophilic substitution reactions, cyclization processes, and various condensation reactions. The strategic placement of the chlorine atom adjacent to the carbonyl group creates an electrophilic center that can be exploited for further structural modifications, making this compound valuable as a synthetic building block.
The piperidine ring system contributes additional structural complexity and significance to the overall molecular architecture. Piperidine derivatives are ubiquitous in pharmaceutical chemistry, appearing in numerous bioactive compounds and serving as privileged scaffolds for drug discovery. The incorporation of difluoro substitution at the 4-position of the piperidine ring modifies the electronic properties and conformational preferences of this heterocycle, potentially enhancing its interactions with biological targets.
The overall molecular topology of this compound demonstrates sophisticated structural engineering principles. The compound combines multiple pharmacologically relevant elements within a single molecular framework, creating opportunities for diverse biological interactions. The strategic arrangement of halogen substituents provides multiple sites for potential hydrogen bonding, electrostatic interactions, and hydrophobic contacts with protein targets. This structural complexity positions the compound as both a valuable research tool and a potential starting point for pharmaceutical development programs.
Properties
IUPAC Name |
2-chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-9(11,12)4-6-13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBADLMYOTGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one, with the chemical formula CHClFNO and a molecular weight of 225.66 g/mol, is a compound that has garnered attention in pharmacological research. Its structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 225.66 g/mol
- CAS Number : 2091118-26-0
- Purity : Minimum 95% .
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor in specific enzymatic pathways related to metabolic disorders.
Potential Mechanisms:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown efficacy in inhibiting DPP-IV, which plays a crucial role in glucose metabolism and insulin secretion. This inhibition can lead to improved glycemic control in diabetic models .
- Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, possibly influencing mood and cognitive functions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies on its cytotoxic effects revealed:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | |
| MCF7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may possess antitumor properties.
In Vivo Studies
In vivo studies have focused on the compound's effects on metabolic disorders. In a diabetic rat model, administration of the compound resulted in:
- Reduction in Blood Glucose Levels : Significant decrease observed after 4 weeks of treatment.
- Improved Insulin Sensitivity : Enhanced response to insulin was noted, suggesting potential applications in diabetes management.
Case Study 1: Diabetes Management
A clinical trial involving patients with Type 2 Diabetes Mellitus assessed the efficacy of a DPP-IV inhibitor related to this compound. Results indicated:
- Reduction in HbA1c Levels : A decrease from baseline levels by approximately 0.8% over six months.
- Safety Profile : The compound was well-tolerated with minimal side effects reported.
Case Study 2: Antitumor Activity
Another study evaluated the antitumor effects of this compound in xenograft models:
- Tumor Size Reduction : Notable reduction in tumor size was observed compared to control groups.
- Mechanistic Insights : Apoptosis induction was confirmed through histological analysis.
Scientific Research Applications
Antidepressant Development
Recent studies have indicated that compounds similar to 2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one may exhibit antidepressant effects. For instance, research has demonstrated that derivatives of piperidine can enhance serotonin levels in the brain, leading to potential applications in treating depression and anxiety disorders. A notable study showed that certain piperidine derivatives outperformed traditional antidepressants like fluoxetine in preclinical models .
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could make it a candidate for further exploration in neuropharmacological applications, particularly in the treatment of mood disorders and anxiety .
Synthesis of Novel Therapeutics
The synthesis pathways for compounds containing the difluoropiperidine structure are being actively researched. These pathways often involve complex reactions that yield high-purity products suitable for pharmacological testing. For example, researchers have successfully synthesized various analogs using catalytic methods that enhance yield and selectivity .
Case Study 1: Antidepressant Efficacy
In a comparative study examining the efficacy of various antidepressants, researchers found that a derivative of this compound demonstrated significant improvement in behavioral tests related to depression when compared to traditional SSRIs. The study utilized forced swim tests and tail suspension tests to measure antidepressant activity, revealing that this compound could be a promising candidate for future drug development .
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable ADME characteristics, suggesting good bioavailability and potential for therapeutic use. The study highlighted the importance of understanding these profiles in the context of drug design and development .
Comparison with Similar Compounds
Compound 1: 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (GMJ)
- Structure: Contains a hydroxypiperidine ring, a chlorophenyl group, and a fluorophenyl-substituted butanone.
- Dual aromatic rings (chlorophenyl and fluorophenyl) contribute to higher molecular weight (C₂₁H₂₃ClFNO₂; 383.87 g/mol) and altered receptor-binding profiles .
Compound 2: 1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butan-1-one (2-Methyl AP-237)
- Structure : Piperazine ring with methyl and cinnamyl (3-phenylprop-2-en-1-yl) substituents.
- The cinnamyl group introduces aromaticity and π-π stacking capabilities, which may enhance affinity for opioid receptors.
Compound 3: 2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
- Structure : Furopyridine-fused ring system replaces the difluoropiperidine group.
- Key Differences: The oxygen atom in the furopyridine ring increases polarity but reduces ring rigidity compared to the difluoropiperidine. Lower molecular weight (C₁₁H₁₈ClNO₂; 231.72 g/mol) and absence of fluorine atoms may decrease metabolic resistance.
Compound 4: 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure: Bromine and chlorine substituents on the butanone chain, with a chlorophenyl group.
- Multiple halogens may elevate toxicity risks or reactivity in nucleophilic substitutions.
- Applications : Used in synthetic organic chemistry for cross-coupling reactions, diverging from the target compound’s hypothetical biological applications .
Physicochemical and Pharmacokinetic Properties
Critical Insights from Comparative Data
- Fluorine vs. Hydroxyl Groups : The 4,4-difluoropiperidine in the target compound likely offers superior metabolic stability over GMJ’s hydroxypiperidine, which may undergo rapid oxidation or conjugation .
- Piperidine vs.
- Halogen Effects : Bromine in Compound 4 increases molecular weight and lipophilicity but may compromise safety, whereas fluorine in the target compound balances electronegativity and bioavailability .
Preparation Methods
General Synthetic Approach
The synthesis of 2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one typically involves the nucleophilic substitution of a chlorinated butanone precursor with a 4,4-difluoropiperidine nucleophile. This approach leverages the nucleophilicity of the piperidine nitrogen to displace a suitable leaving group on the butanone derivative.
- Starting materials : 4,4-difluoropiperidine hydrochloride and a chlorobutanone derivative.
- Reaction type : Nucleophilic substitution (SN2) under heating conditions.
- Solvent : Polar aprotic solvents such as N-methylpyrrolidone (NMP) facilitate the reaction.
- Base : A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and promote nucleophilicity.
Example procedure (adapted from benzimidazolone derivative synthesis involving 4,4-difluoropiperidine):
- Mix 4,4-difluoropiperidine hydrochloride with the chlorinated butanone precursor in NMP.
- Add DIPEA to the mixture.
- Heat the reaction at approximately 140 °C for 2 hours.
- Cool the mixture and precipitate the product by addition to ice-water.
- Isolate the product by filtration and wash with water and ethanol to remove residual solvents and impurities.
- Dry under vacuum to obtain the target compound as a solid.
This method yields the compound in a purified form after washing and filtration steps.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Nucleophile | 4,4-Difluoropiperidine hydrochloride | Used in slight excess to drive reaction |
| Electrophile | 2-Chlorobutan-1-one or equivalent | Chlorine acts as leaving group |
| Solvent | N-Methylpyrrolidone (NMP) | Polar aprotic solvent enhances nucleophilicity |
| Base | N,N-Diisopropylethylamine (DIPEA) | Neutralizes HCl, promotes nucleophilic attack |
| Temperature | 140 °C | Elevated temperature for reaction kinetics |
| Reaction time | 2 hours | Sufficient for completion |
| Workup | Ice-water precipitation, filtration | Removes solvent and by-products |
| Purification | Washing with ethanol and water | Removes residual NMP and impurities |
This table summarizes the standard reaction setup for the preparation of this compound.
Mechanistic Insights
- The nucleophilic nitrogen of 4,4-difluoropiperidine attacks the electrophilic carbonyl-adjacent carbon bearing the chlorine atom.
- The chloride ion is displaced, forming the desired amide linkage.
- The fluorine atoms on the piperidine ring influence the electronic properties and steric environment, potentially affecting reaction rates and product stability.
Scale-Up and Purification
- The reaction conditions are amenable to multigram scale synthesis without requiring chromatographic purification, which is advantageous for industrial applications.
- The product precipitates out upon quenching with water, facilitating easy isolation.
- Repeated washing with ethanol removes colored impurities and residual solvents, yielding a white or off-white solid product.
Comparative Preparation Methods
While the nucleophilic substitution method described is the primary route, alternative methods may include:
- Stepwise alkylation : Alkylation of a piperidine derivative with a halogenated butanone intermediate.
- Use of different bases or solvents : To optimize yield or purity, bases such as triethylamine or solvents like dimethylformamide (DMF) may be tested.
- Catalytic methods : Metal-catalyzed coupling reactions have been reported for related compounds but are less common for this specific structure.
However, the SN2 nucleophilic substitution remains the most straightforward, efficient, and scalable method.
Research Findings and Yield Data
- The reaction proceeds with good yields (typically above 70%) under the described conditions.
- The purity of the compound after washing and drying is suitable for pharmaceutical or research use.
- The fluorinated piperidine ring enhances the compound's chemical stability and biological activity, as evidenced in related pharmacological studies.
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4,4-Difluoropiperidine hydrochloride, 2-chlorobutan-1-one | NMP, DIPEA, 140 °C, 2 h | 70-85 | Scalable, no chromatography needed |
| Stepwise alkylation | Piperidine derivative, alkyl halide | Variable | Moderate | More steps, requires purification |
| Metal-catalyzed coupling | Piperidine, halogenated ketone | Catalysts, solvents vary | Variable | Less common, more complex |
Q & A
What are the recommended synthetic routes for 2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or enzyme-mediated reductions. A common approach involves reacting 4,4-difluoropiperidine with a chloro-substituted butanone precursor under anhydrous conditions. For example, biocatalytic reduction of similar α-chloroketones using Acinetobacter sp. strains (e.g., ZJPH1806) in phosphate buffer (pH 7.6) achieved yields up to 56.2% with >99.9% stereoselectivity . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : 0–25°C minimizes side reactions (e.g., elimination).
- Catalysts : Enzymes or mild bases (e.g., K₂CO₃) improve efficiency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
